molecular formula C26H35N3O B3809154 7-(4-isopropylbenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane

7-(4-isopropylbenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane

Cat. No.: B3809154
M. Wt: 405.6 g/mol
InChI Key: SETXZVBFZQKIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-isopropylbenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane, commonly known as "SPD," is a chemical compound that has been extensively studied for its potential therapeutic applications. SPD belongs to a class of compounds known as spirocyclic compounds, which are characterized by a unique ring structure that provides them with a high degree of stability and potency. In

Mechanism of Action

The mechanism of action of SPD is not fully understood, but it is believed to act as a modulator of the cholinergic system in the brain. SPD has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function and memory. SPD has also been shown to reduce the levels of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
SPD has a number of biochemical and physiological effects that make it a promising candidate for further research. SPD has been shown to reduce oxidative stress and inflammation in the brain, which are two key factors in the development of neurodegenerative diseases. SPD has also been shown to increase the levels of acetylcholine, which is important for cognitive function and memory. In addition, SPD has been shown to reduce the levels of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

SPD has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability and potency. SPD is also relatively non-toxic, making it a viable candidate for further research. However, there are also some limitations to using SPD in lab experiments. One limitation is that it is relatively expensive to produce, which may limit its use in large-scale studies. Another limitation is that the mechanism of action of SPD is not fully understood, which may make it difficult to design experiments to test its efficacy.

Future Directions

There are a number of future directions for research on SPD. One area of research is in the development of new therapeutic applications for SPD. For example, SPD may have potential in the treatment of other neurodegenerative diseases such as Parkinson's disease. Another area of research is in the development of new synthesis methods for SPD that are more cost-effective and efficient. Finally, there is a need for further research to elucidate the mechanism of action of SPD, which may provide insights into its potential therapeutic applications.

Scientific Research Applications

SPD has been extensively studied for its potential therapeutic applications. One of the most promising applications of SPD is in the treatment of neurodegenerative diseases such as Alzheimer's disease. SPD has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. SPD has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Properties

IUPAC Name

1-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-pyridin-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O/c1-21(2)23-9-7-22(8-10-23)18-28-16-5-13-26(19-28)14-17-29(20-26)25(30)12-11-24-6-3-4-15-27-24/h3-4,6-10,15,21H,5,11-14,16-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETXZVBFZQKIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-isopropylbenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane
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7-(4-isopropylbenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane
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7-(4-isopropylbenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane
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7-(4-isopropylbenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane
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7-(4-isopropylbenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane
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7-(4-isopropylbenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane

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